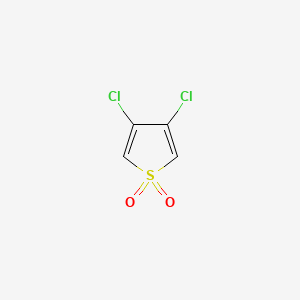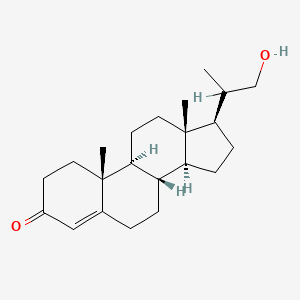
3,4-Dichlorothiophene 1,1-dioxide
Descripción general
Descripción
3,4-Dichlorothiophene 1,1-dioxide is a chemical compound with the CAS Number: 52819-14-4. It has a molecular weight of 185.03 and its IUPAC name is 3,4-dichlorothiophene 1,1-dioxide .
Synthesis Analysis
The oxidation of thiophenes to various thiophene 1-oxides and thiophene 1,1-dioxides has been reviewed . Thermal treatment of 1,4-benzoquinone and its 2-methyl and 2,3-dimethyl homologues with 3,4-dichlorothiophene 1,1-dioxide followed by oxidation affords the corresponding 6,7-dichloro-1,4-naphthoquinones .Molecular Structure Analysis
The InChI code for 3,4-Dichlorothiophene 1,1-dioxide is 1S/C4H2Cl2O2S/c5-3-1-9(7,8)2-4(3)6/h1-2H .Chemical Reactions Analysis
In Diels–Alder reactions of thiophene 1,1-dioxides, they can act as either 2π or 4π components and undergo a range of cycloadditions with 4π or 2π components to construct a variety of compounds .Aplicaciones Científicas De Investigación
Electronics
3,4-Dichlorothiophene 1,1-dioxide is utilized in the field of electronics, particularly in the synthesis of photoelectric materials . Its ability to undergo Diels–Alder reactions makes it a valuable component for constructing complex aromatic compounds used in electronic devices.
Medicine
In medicinal chemistry, this compound serves as a key intermediate. While specific applications in medicine are not extensively documented, its role in drug metabolism studies and proteomics research is acknowledged, indicating its potential in the development of therapeutic agents .
Agriculture
The oxidation products of thiophenes, including 3,4-Dichlorothiophene 1,1-dioxide, have implications in agriculture. They are involved in the synthesis of compounds that may serve as agrochemicals, aiding in crop protection and yield improvement .
Materials Science
3,4-Dichlorothiophene 1,1-dioxide contributes to materials science through its involvement in the creation of polymers and coatings. Its chemical properties allow for the development of materials with specific characteristics suitable for industrial applications .
Environmental Science
This compound plays a role in environmental conservation efforts, particularly in oxidative desulfurization processes. It helps in removing sulfur compounds from light oil, which is a significant step in reducing pollution and preserving the environment .
Energy Storage
While direct applications in energy storage are not explicitly detailed, the chemical’s role in synthesizing photoelectric materials suggests potential uses in the development of energy storage systems, possibly in the context of solar cells or batteries .
Chemical Synthesis
3,4-Dichlorothiophene 1,1-dioxide is a versatile reagent in synthetic chemistry. It is used to prepare various intermediates and end-products, demonstrating its importance in the synthesis of complex organic molecules .
Analytical Chemistry
In analytical chemistry, this compound may be used as a standard or reference in chromatography and spectrometry. Its well-defined structure and properties make it suitable for use in method development and calibration .
Mecanismo De Acción
- In living organisms, thiophene 1-oxides (including 3,4-Dichlorothiophene 1,1-dioxide) serve as key intermediates in the metabolism of parent thiophenes, making them relevant in drug metabolism studies .
- 3,4-Dichlorothiophene 1,1-dioxide interacts with its targets through various chemical reactions. For instance, when reacted with cyclopentadiene, it forms 1:1 adducts, acting as a 2π component in Diels–Alder reactions .
- The specific biochemical pathways affected by 3,4-Dichlorothiophene 1,1-dioxide remain largely unexplored. However, its oxidation to the corresponding 1,1-dioxide can be applied in oxidative desulfurization processes, removing sulfur compounds from light oil .
Target of Action
Mode of Action
Biochemical Pathways
Direcciones Futuras
Thiophene 1,1-dioxides have been widely used in preparing photoelectric materials . Oxidation of thiophenes to their 1,1-dioxides can also be applied in oxidative desulfurization (ODS) processes , which remove the sulfur compounds in light oil and therefore attract considerable attention in environment conservation.
Propiedades
IUPAC Name |
3,4-dichlorothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O2S/c5-3-1-9(7,8)2-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDAIMONSYOOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1(=O)=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200799 | |
| Record name | 3,4-Dichlorothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorothiophene 1,1-dioxide | |
CAS RN |
52819-14-4 | |
| Record name | Thiophene, 3,4-dichloro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52819-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichlorothiophene 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052819144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dichlorothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dichlorothiophene 1,1-Dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DICHLOROTHIOPHENE 1,1-DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/327274TTBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,4-Dichlorothiophene 1,1-dioxide participate in organic reactions, and what are the typical products obtained?
A1: 3,4-Dichlorothiophene 1,1-dioxide acts as a dienophile in Diels-Alder reactions. [, ] This means it reacts with dienes, which are molecules containing two double bonds, to form six-membered rings. The chlorine substituents on the thiophene ring increase its reactivity as a dienophile.
Q2: What are the structural characteristics of 3,4-Dichlorothiophene 1,1-dioxide?
A2: While the provided abstracts lack specific spectroscopic data, we can infer some structural information:
Q3: Are there alternative compounds or approaches to achieve similar synthetic outcomes?
A3: While 3,4-Dichlorothiophene 1,1-dioxide offers a route to specific chlorinated naphthoquinones and quinoline derivatives, alternative synthetic strategies may exist. For instance, 6,7-dibromo-1,4-naphthoquinone can be synthesized from 2,3-dibromonaphthalene through a series of reactions, including nitration, reduction, diazotization, hydrolysis, and oxidation, followed by alkylation. [] Exploring different synthetic routes can offer advantages in terms of yield, cost-effectiveness, or access to different substitution patterns on the final product.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















